11-oxo-4,6a,11,13-tetrahydro-5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindol-4-yl acetate
Overview
Description
“11-oxo-4,6a,11,13-tetrahydro-5H-thieno[2’,3’:5,6][1,3]thiazocino[2,3-a]isoindol-4-yl acetate” is a chemical compound . Unfortunately, there’s not much detailed information available about this compound.
Synthesis Analysis
The synthesis of this compound is not clearly mentioned in the available resources .Molecular Structure Analysis
The molecular structure of this compound is not explicitly provided in the available resources .Chemical Reactions Analysis
The chemical reactions involving this compound are not clearly mentioned in the available resources .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not clearly mentioned in the available resources .Scientific Research Applications
Novel Polycyclic System Synthesis
Research has explored the synthesis of novel polycyclic systems that integrate benzodiazepine and isoindolinone fragments, suggesting a methodological framework that could be applicable to synthesizing complex molecules like the one . Ukhin et al. (2011) described the synthesis of a new fused pentacyclic system, which underscores the synthetic strategies that could be employed for constructing similar intricate molecular architectures Ukhin et al., 2011.
Structural Characterization
The structural characterization of novel compounds is a critical step in understanding their potential applications. For example, studies involving the synthesis of thieno and pyrimido isoquinolines offer insights into how complex heterocyclic compounds can be characterized using modern analytical techniques. Zadorozhny et al. (2008) detailed the synthesis and structural elucidation of thieno and pyrimido isoquinolines, which may share synthetic or structural similarities with the compound Zadorozhny et al., 2008.
Biological Activity Evaluation
Explorations into the reactivity of thieno pyrimidin derivatives towards biological evaluation highlight the potential for discovering novel bioactive compounds. Rashad et al. (2009) used a precursor similar in structural complexity to synthesize new derivatives for antimicrobial testing, demonstrating the bioactive potential of such compounds Rashad et al., 2009.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(18-oxo-4,10-dithia-1-azatetracyclo[9.7.0.03,7.012,17]octadeca-3(7),5,12,14,16-pentaen-8-yl) acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S2/c1-10(19)21-14-9-23-17-12-5-3-2-4-11(12)16(20)18(17)8-15-13(14)6-7-22-15/h2-7,14,17H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEJKORVRVLUJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CSC2C3=CC=CC=C3C(=O)N2CC4=C1C=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101123248 | |
Record name | 4-(Acetyloxy)-4,13-dihydro-5H-thieno[2′,3′:5,6][1,3]thiazocino[2,3-a]isoindol-11(6aH)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101123248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866008-44-8 | |
Record name | 4-(Acetyloxy)-4,13-dihydro-5H-thieno[2′,3′:5,6][1,3]thiazocino[2,3-a]isoindol-11(6aH)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866008-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Acetyloxy)-4,13-dihydro-5H-thieno[2′,3′:5,6][1,3]thiazocino[2,3-a]isoindol-11(6aH)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101123248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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